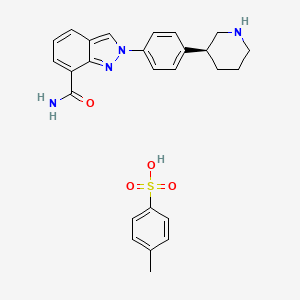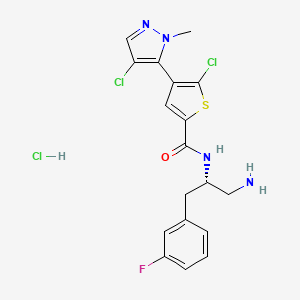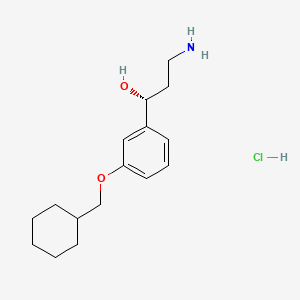
AM-095 钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AM-095 Sodium is a potent LPA1 receptor antagonist . It has IC50 values of 0.98 and 0.73 μM for recombinant human and mouse LPA1, respectively . In functional assays, AM-095 inhibits LPA-driven chemotaxis of CHO cells overexpressing mouse LPA1 (IC50 = 778 nM) and human A2058 melanoma cells (IC50 = 233 nM) .
Molecular Structure Analysis
AM-095 Sodium has the molecular formula C27H23N2NaO5 and a molecular weight of 478.47 . It appears as a crystalline solid .
Physical And Chemical Properties Analysis
AM-095 Sodium is a crystalline solid . It has a solubility of approximately 5 mg/ml in DMSO .
科学研究应用
热电能转换: AM-095 钠用于碱金属热电转换器 (AMTEC),这是一种将热能直接转换为电能的装置。这种钠离子导体,β"-氧化铝,形成了一种高温再生浓差电池用于元素钠,在航空航天动力和公用事业发电厂具有潜在应用 (Cole, 1983).
钠离子电池: 过去 50 年的研究集中在钠电池上,包括用于调峰和电动汽车的钠/硫和钠/NiCl2 电池。可再生能源的发展因其使用寿命、功率、价格和材料可用性而增加了对钠离子电池在固定应用中的兴趣 (Delmas, 2018).
优化碱金属热电转换器中的功率: AM-095 钠已被优化为碱金属热电转换器 (AMTEC) 中的碱金属,显着提高了效率和功率输出 (Lodhi & Ahmad, 2015).
医学成像(钠 MRI): 钠 (23Na) 在生理过程中起着至关重要的作用,其高 NMR 灵敏度使其适用于生物医学 NMR 和 MRI 研究。钠 MRI 在研究各种生物组织中的各向异性区室中具有应用 (Eliav & Navon, 2016).
太阳能应用: 钠用于合成纤锌矿薄膜以提高太阳能电池的性能。将其掺入 Cu2ZnSnSe4 吸收剂中已显示出可以提高太阳能电池中的开路电压和填充因子 (Andres 等人,2018).
快中子增殖核反应堆中的冷却剂: 钠的特性使其成为快中子增殖核反应堆中首选的冷却剂。其在钠技术中的发展对于核能应用具有重要意义 (Rajan, 2021).
作用机制
Target of Action
AM095 is a novel, potent, and orally bioavailable antagonist of the lysophosphatidic acid type 1 receptor (LPA1) . The LPA1 receptor is a key player in various physiological and pathological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and neuropathic pain .
Mode of Action
AM095 selectively inhibits the LPA1 receptor, with IC50 values of 0.98 μM for human LPA1 and 0.73 μM for mouse LPA1 . It inhibits the LPA-induced calcium flux of human or mouse LPA1-transfected CHO cells . This inhibition disrupts the normal signaling pathways of the LPA1 receptor, leading to a decrease in the receptor’s downstream effects .
Biochemical Pathways
The LPA1 receptor is involved in various biochemical pathways. By inhibiting the LPA1 receptor, AM095 can affect these pathways and their downstream effects. For instance, it has been shown to inhibit LPA1-induced chemotaxis in both mouse LPA1/CHO cells and human A2058 melanoma cells . This suggests that AM095 may play a role in inhibiting cell migration and potentially tumor metastasis .
Result of Action
The inhibition of the LPA1 receptor by AM095 has several molecular and cellular effects. For instance, in mouse models, AM095 has been shown to dose-dependently block LPA-induced histamine release . Additionally, it significantly reduces collagen and protein in bronchoalveolar lavage fluid . In mice, AM095 also reduces bleomycin-induced macrophage and lymphocyte infiltration . These results suggest that AM095 may have potential therapeutic applications in conditions such as inflammation and fibrosis .
Action Environment
The action, efficacy, and stability of AM095 can be influenced by various environmental factors. For example, the presence of LPA in the environment can affect the degree to which AM095 inhibits the LPA1 receptor . Furthermore, the physiological and pathological state of the organism can also influence the action of AM095.
安全和危害
生化分析
Biochemical Properties
AM095 interacts with the LPA1 receptor, a G-protein coupled receptor . It inhibits GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 . The IC50 values for AM095 antagonism of LPA-induced calcium flux of human or mouse LPA1-transfected CHO cells are 0.025 and 0.023 μM, respectively .
Cellular Effects
AM095 has been shown to have significant effects on various types of cells. For instance, it inhibits LPA-driven chemotaxis of CHO cells overexpressing mouse LPA1 and human A2058 melanoma cells . In the context of brain damage caused by cerebral ischemia, AM095 administration immediately after reperfusion attenuated brain damage such as brain infarction and neurological deficit .
Molecular Mechanism
AM095 exerts its effects at the molecular level by inhibiting the LPA1 receptor, thereby preventing the downstream signaling events triggered by LPA1 activation . This includes the inhibition of GTPγS binding and LPA-driven chemotaxis .
Temporal Effects in Laboratory Settings
In studies involving transient focal cerebral ischemia, AM095 administration immediately after reperfusion attenuated brain damage at 1 day after the event, and this effect was also observed at 3 days after the event .
Dosage Effects in Animal Models
In animal models, AM095 has been shown to have dose-dependent effects. For instance, it dose-dependently reduced LPA-stimulated histamine release . In a study involving bleomycin-induced increases in collagen, protein, and inflammatory cell infiltration in bronchoalveolar lavage fluid, AM095 showed dose-dependent reduction in these parameters .
Metabolic Pathways
Given its role as an LPA1 antagonist, it likely impacts the signaling pathways downstream of LPA1 activation .
Transport and Distribution
Given its role as an LPA1 antagonist, it is likely that it is distributed to areas where LPA1 is expressed .
Subcellular Localization
Given its role as an LPA1 antagonist, it is likely that it localizes to the cell membrane where LPA1 is expressed .
属性
IUPAC Name |
sodium;2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5.Na/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31;/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31);/q;+1/p-1/t18-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDADFSIDCQGB-GMUIIQOCSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N2NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693387 |
Source


|
| Record name | Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1345614-59-6 |
Source


|
| Record name | Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)








![(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B560037.png)
![2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid](/img/structure/B560039.png)